molecular formula C21H25NO4 B8696557 6-Keto Nalbuphine CAS No. 16676-33-8

6-Keto Nalbuphine

Cat. No.: B8696557
CAS No.: 16676-33-8
M. Wt: 355.4 g/mol
InChI Key: VANAVLBJMFLURS-MBPVOVBZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical and Chemical Evolution of Opioid Analgesic Research

The history of opioid analgesia spans millennia, with the therapeutic use of opium, derived from the poppy plant Papaver somniferum, dating back to the 6th millennium BCE. mims.comguidetopharmacology.orguni.lu A significant milestone in pharmaceutical chemistry occurred in the early 19th century when Friedrich Wilhelm Adam Sertürner isolated morphine in 1804, marking the inception of alkaloid chemistry. mims.comguidetopharmacology.orguni.luchem960.com This discovery paved the way for the subsequent identification of other key opium alkaloids, such as codeine (isolated in 1832) and thebaine. uni.lunih.govcymitquimica.com

The structural elucidation of morphine by Sir Robert Robinson in 1925 provided a fundamental template for the rational design of new opioid compounds. mims.comchem960.comuni.lu While morphine was first synthesized in the laboratory by Gates and Tschudi in 1952, plant extraction remains the predominant source. mims.comuni.lu The ongoing quest in medicinal chemistry has been to develop opioid analgesics that maintain potent pain relief while mitigating undesirable effects such as respiratory depression, dependence, and abuse liability. guidetopharmacology.orgcymitquimica.comuni.lumedcraveonline.com This pursuit has led to the synthesis of numerous semi-synthetic and synthetic opioids, including fentanyl, oxycodone, and mixed agonist-antagonists like naloxone (B1662785), naltrexone (B1662487), and nalbuphine (B1235481). mims.comuni.lunih.govcymitquimica.comontosight.ai

The Morphinan (B1239233) Core Structure: Stereochemical and Conformational Significance in Ligand Design

The morphinan core structure serves as a fundamental scaffold for a wide range of opioid compounds. nih.govcymitquimica.com Morphine, a prime example, belongs to the 4,5α-epoxymorphinan class and exhibits a rigid, T-shaped three-dimensional molecular geometry. cymitquimica.com Its structure is characterized by five asymmetric carbon atoms at positions C5, C6, C9, C13, and C14, whose specific stereochemical configurations are critical for biological activity. For instance, the C-6 position in morphine and codeine has an S absolute configuration, and the C-14 chiral carbon typically possesses an R configuration in morphinans.

The stereochemistry and conformational characteristics of the morphinan scaffold are paramount in designing ligands that interact effectively with opioid receptors. Key functional groups crucial for morphine's binding to the μ-opioid receptor (MOR) include the phenolic hydroxyl group at C3, which facilitates hydrogen bond formation; the protonated tertiary amine at N17, forming an ionic interaction with aspartate residues (e.g., Asp147); and the aromatic A-ring, which engages in Van der Waals interactions within the receptor's hydrophobic pocket. The inherent rigidity of the morphine molecule provides a valuable template for understanding structure-activity relationships (SAR) in subsequent opioid drug development. Modifications to this core, while preserving the critical spatial arrangement of these functional groups, can lead to compounds with altered receptor selectivity, potency, and pharmacological profiles. For example, the levo (-)isomers of morphinans are typically responsible for opioid activity, underscoring the importance of stereoselectivity. cymitquimica.com

Conceptualization of 6-Keto Morphinans within Nalbuphine Analogue Research

The conceptualization of 6-keto morphinans, particularly in the context of nalbuphine analogue research, represents a strategic approach to optimizing opioid pharmacological properties. Nalbuphine is a semi-synthetic opioid derived from thebaine and shares structural similarities with morphine. It is distinguished by its mixed opioid receptor profile, acting as a κ-opioid receptor (KOR) agonist and a μ-opioid receptor (MOR) partial antagonist. This dual action provides analgesia while potentially offering a safer profile, especially regarding respiratory depression, due to a ceiling effect.

6-Keto Nalbuphine is a derivative of nalbuphine characterized by the presence of a ketone group at the C-6 position of its morphinan scaffold. This specific chemical modification is a deliberate design strategy aimed at investigating how changes at this site influence the compound's receptor binding affinity, efficacy, and pharmacokinetic properties. Its synthesis involves targeted chemical transformations of the nalbuphine molecule to introduce this ketone functionality.

The C-6 position of the morphinan skeleton is a frequently targeted site for chemical modification in opioid drug discovery due to its significant influence on pharmacological activity. medcraveonline.com Historically, converting the 6-hydroxyl group to a ketone, often coupled with reduction of the C7-C8 double bond, has yielded potent analgesics such as hydromorphone and oxymorphone. cymitquimica.com This demonstrates the profound impact that structural changes at C-6 can have on opioid efficacy.

The rationale for modifying the C-6 position in opioid scaffolds, including those related to nalbuphine, is multifaceted:

Modulation of Receptor Activity and Affinity : The 6-keto group in morphinan-6-ones offers chemical versatility, allowing for the introduction of various functionalities, including amino acids, cyano groups, amino groups, guanidines, sulfates, and glucuronide derivatives. medcraveonline.com These modifications can subtly or significantly alter in vitro biological activities, such as MOR affinity and agonist potency. Research indicates that a 6-keto group is not an absolute requirement for high MOR affinity in N-methylmorphinans that exhibit agonist activity.

Influence on Pharmacokinetics and Metabolism : Alterations at the C-6 position can impact a compound's pharmacokinetics, including its metabolism and excretion. A notable example is the glucuronidation of morphine at the 6-O-position, yielding morphine-6-glucuronide (B1233000) (M6G), which possesses greater analgesic potency and a longer duration of action than morphine itself. cymitquimica.com Similarly, nalbuphine-6-glucuronide (N6G) has demonstrated stronger antinociceptive effects than nalbuphine, highlighting the role of C-6 modifications in generating active metabolites.

Impact on Selectivity and Side Effect Profile : Modifications at C-6 can influence the selectivity of ligands for different opioid receptor subtypes (μ, δ, κ). Such modifications have also been explored to develop compounds with reduced undesirable side effects, including respiratory depression and constipation, while preserving analgesic properties. medcraveonline.com Some 6-substituted morphine analogues have shown reduced propensities for tolerance and dependence. Furthermore, the removal of the 6-keto group in certain morphinans can affect MOR selectivity relative to KOR and DOR, while maintaining or even increasing MOR antagonism.

In essence, the C-6 position is a critical point for structural manipulation to fine-tune the pharmacological profile of morphinan-based opioids, aiming for enhanced efficacy, improved safety, and a reduction in adverse effects.

Compound Names and PubChem CIDs

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16676-33-8

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C21H25NO4/c23-14-5-4-13-10-16-21(25)7-6-15(24)19-20(21,17(13)18(14)26-19)8-9-22(16)11-12-2-1-3-12/h4-5,12,16,19,23,25H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1

InChI Key

VANAVLBJMFLURS-MBPVOVBZSA-N

Isomeric SMILES

C1CC(C1)CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O

Canonical SMILES

C1CC(C1)CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O

Origin of Product

United States

Receptor Pharmacology and Ligand Receptor Interactions of 6 Keto Nalbuphine and Analogues Preclinical in Vitro/in Vivo Research

Opioid Receptor Binding Profiles of 6-Keto Nalbuphine (B1235481) Analogues

Research into 6-ketomorphinans, including those structurally related to nalbuphine, has provided insights into their binding affinities and selectivity across opioid receptor subtypes.

Studies on N-methylmorphinan-6-ones, a class of 6-ketomorphinans, have demonstrated high potency in inhibiting [3H][d-Ala2,Me-Phe4,Gly-ol5]enkephalin ([3H]DAMGO) binding to the human MOR in a concentration-dependent manner, with inhibition constant (Ki) values typically in the subnanomolar range acs.org. For instance, various N-methylmorphinan-6-ones (compounds 1-4 in a specific study) exhibited high binding affinities to the human MOR expressed in Chinese hamster ovary (CHO) cells acs.org. Similarly, 6-glycine substituted 14-phenylpropoxymorphinans, which include a 6-keto derivative (compound 3 in another study) as a reference, showed high affinity at the μ opioid receptor (Ki = 0.16−1.40 nM), with improved interaction compared to morphine acs.org. These compounds also exhibited increased binding affinities at δ and κ receptors, indicated by Ki values in the subnanomolar or low nanomolar range acs.org.

A specific example, 14-O-methyloxymorphone (a 6-ketomorphinan analogue), demonstrated improved binding affinities at all three opioid receptors while maintaining MOR selectivity, along with a significant increase in in vitro and in vivo agonist potency researchgate.net.

Table 1: Representative Opioid Receptor Binding Affinities (Ki values) of Selected 6-Ketomorphinan Analogues

Compound Class/ExampleMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)Source
N-methylmorphinan-6-ones (general)SubnanomolarRange of parent compoundsSimilar to counterparts acs.org
6-glycine substituted 14-phenylpropoxymorphinans (general)0.16–1.40Subnanomolar/low nanomolarSubnanomolar/low nanomolar acs.org
14-O-methyloxymorphoneHigh AffinityImproved AffinityImproved Affinity researchgate.net

The presence or absence of the 6-keto group significantly influences the receptor binding characteristics of morphinans. Research comparing N-methylmorphinan-6-ones with their 6-desoxo (effectively 6-hydroxy or 6-methylene) counterparts revealed that the removal of the 6-keto function generally does not significantly affect binding affinity at the MOR acs.org. For example, when comparing specific pairs of 6-keto and 6-desoxo analogues (e.g., 1 vs 1a, 2 vs 2a, and 4 vs 4a), MOR affinity remained largely similar acs.org. However, in one instance (3 vs 3a), a significant increase (up to 9-fold) in MOR affinity was observed upon deletion of the 6-keto group acs.org.

Regarding DOR and KOR affinities, 6-desoxo derivatives generally showed similar binding to the DOR as their 6-ketomorphinan counterparts, with a notable exception where a ~3-fold decrease in DOR affinity was observed for one 6-desoxo analogue (1a) compared to its 6-keto parent (1) acs.org. KOR affinities of 6-desoxo derivatives were typically in the same range as their 6-keto parent compounds acs.org.

The removal of the 6-keto group can also impact selectivity. For example, in one case (compound 1), removing the 6-keto group increased selectivity for MOR versus DOR, but did not affect selectivity versus KOR acs.org. In other instances (e.g., 14-methoxy substituted 2 and 2a, or 5-methyl substituted 4 and 4a), a slight decrease in MOR versus KOR selectivity ratios was found, while MOR versus DOR selectivity remained unchanged or also decreased acs.org.

A relevant comparison can be drawn from naltrexone (B1662487) and its metabolite 6β-naltrexol. 6β-naltrexol is formed by the reduction of the 6-keto group of naltrexone federalregister.gov. While naltrexone itself is a potent opioid antagonist, 6β-naltrexol is a considerably weaker antagonist federalregister.gov. Its binding affinities (Ki) were reported as 2.12 nM at the µ-opioid receptor, 212 nM at the δ-opioid receptor, and 7.42 nM at the κ-opioid receptor, indicating a significant reduction in affinity compared to naltrexone, particularly at the DOR federalregister.gov. This highlights how the modification of the 6-keto group to a hydroxyl group can alter the pharmacological profile.

Agonist and Antagonist Functional Characterization of 6-Keto Morphinans

The functional characterization of 6-keto morphinans involves assessing their ability to activate or block opioid receptors, which is critical for understanding their therapeutic potential.

The [35S]GTPγS binding assay is a standard method to evaluate the functional activity (agonist or antagonist) of compounds at G-protein coupled receptors, including opioid receptors acs.orgresearchgate.netwikipedia.orgmims.comciteab.commdpi.comnih.govelifesciences.orgnih.govmdpi.comnih.govmdpi.com. In this assay, the stimulation of [35S]GTPγS binding indicates agonist activity, while inhibition of agonist-stimulated binding suggests antagonist activity.

Studies on N-methylmorphinan-6-ones and their 6-desoxo analogues have shown that these compounds can produce a concentration-dependent increase in [35S]GTPγS binding, acting as full agonists at the human MOR (≥85% of the response to the full agonist DAMGO) acs.org. This indicates that the 6-keto function is not a strict requirement for high MOR agonism acs.org. For instance, 6-glycine substituted 14-phenylpropoxymorphinans, including a 6-keto derivative, were evaluated for their functional activity in [35S]GTPγS binding assays using CHO cells stably transfected with human opioid receptors acs.org.

Nalbuphine, the parent compound of 6-Keto Nalbuphine, is characterized as a full agonist at kappa opioid receptors and a weak partial agonist at mu opioid receptors in GTPγS binding assays mdpi.com. It has been shown to both stimulate [35S]GTPγS binding mediated by the mu opioid receptor and inhibit DAMGO-stimulated [35S]GTPγS binding in cultured cells mdpi.com.

Intrinsic efficacy refers to the maximal biological effect a ligand can produce, while potency relates to the concentration required to achieve a given effect. In the context of 6-ketomorphinans, studies have shown that the removal of the 6-keto function did not largely influence the MOR agonism of various N-methylmorphinan analogues acs.org. However, an increase in the EC50 (a measure of potency) for some 6-desoxo analogues compared to their 6-keto counterparts was observed acs.org. For example, the EC50 of compound 3a (a 6-desoxo analogue) was about 2.5-fold higher than that of compound 3 (its 6-keto counterpart), indicating a slight decrease in potency despite maintaining full efficacy acs.org.

The 14-benzyloxy substituted 6-ketomorphinans and their 6-desoxo analogues were found to be highly efficacious at the human MOR, acting as full agonists acs.org. This suggests that the structural modifications at the 6-position can fine-tune potency without necessarily compromising intrinsic efficacy at the MOR acs.org.

Preclinical evaluation in animal models is essential to ascertain the pain-relieving (antinociceptive) properties of opioid compounds. N-methylmorphinan-6-ones and their 6-desoxo analogues have been assessed for their antinociceptive properties in mouse models of acute thermal nociception, such as the hot-plate assay acs.org. Compared to morphine, many of these compounds were considerably more efficacious in inducing an antinociceptive response, demonstrating potencies up to 1020-fold greater than morphine acs.org. For instance, the 14-benzyloxy substituted 6-ketomorphinan (compound 3) and its 6-desoxo analogue (compound 3a) were identified as the most active antinociceptive agents within their series, correlating well with their in vitro opioid activity profiles acs.org.

Another study on 6-glycine substituted 14-phenylpropoxymorphinans (including a 6-keto derivative as a reference) demonstrated potent and long-lasting antinociceptive effects in the tail-flick test in rats after subcutaneous administration acs.org. Several of these compounds, particularly those with an N-cyclopropylmethyl substituent, were several-fold more potent than morphine acs.org.

Table 2: Comparative Antinociceptive Potencies (ED50 values) in Animal Models

Compound Class/ExampleAntinociceptive ED50 (µg/kg)Relative Potency vs. MorphineAnimal ModelSource
N-methylmorphinan-6-ones (select examples)Significantly lower than morphineUp to 1020-fold more potentMouse hot-plate assay acs.org
6-glycine substituted 14-phenylpropoxymorphinans (select examples)26.8–349 nmol/kgSeveral-fold more potentRat tail-flick test acs.org
Morphine2428 (95% CI 1382–4268)1x (reference)Mouse hot-plate assay acs.org

Structure Activity Relationship Sar Elucidation for 6 Keto Morphinans

The Critical Role of the 6-Keto Moiety in Modulating Opioid Receptor Activity

The presence of a ketone group at the C-6 position is a defining feature of 6-keto morphinans, such as oxymorphone, naltrexone (B1662487), and 6-keto nalbuphine (B1235481). This functional group plays a pivotal role in shaping the compound's interaction with opioid receptors, distinguishing it from analogues bearing a hydroxyl group (e.g., morphine, nalbuphine) or lacking a substituent at C-6 (6-desoxo compounds).

The C-6 keto moiety can profoundly influence the quantitative aspects of receptor binding and functional activity. Studies comparing 6-keto morphinans with their 6-hydroxyl or 6-desoxo counterparts reveal varied impacts depending on other structural features. For instance, a carbonyl group at position 6 has been shown to enhance mu-opioid receptor (MOR) affinity and agonist potency in certain N-phenethyl morphinan (B1239233) derivatives, making it preferable to a hydroxyl function for improved analgesic properties plos.org.

Oxymorphone, a well-known 6-keto morphinan, exhibits high affinity for the MOR, exceeding that of morphine (which has a 6-hydroxyl group) by 2.5-fold at MOR and 3.4-fold at delta-opioid receptors (DOR) oup.com. It is also reported to be 14-fold more potent with 40-times higher MOR affinity than its parent drug, oxycodone nih.gov. Noroxymorphone, another 6-keto compound, demonstrates relatively high affinity for the μ-opioid receptor, approximately three times higher than oxycodone, though its affinity is about 1.8 times lower than morphine google.com.

The following table summarizes the binding affinities for relevant opioid compounds at the mu-opioid receptor (MOR):

Table 1: Mu-Opioid Receptor Binding Affinities (Ki) for Selected Opioids

CompoundReceptorKi (nM)Source
NalbuphineMOR0.5 drugbank.com
OxymorphoneMOR0.36-1.7 oup.comsgul.ac.uk
NoroxymorphoneMOR~3x Oxycodone, ~0.5x Morphine google.com
MorphineMOR1-100 zenodo.orgpharmgkb.org
OxycodoneMOR1-100 zenodo.orgpharmgkb.org
N-PhenethylnoroxymorphoneMOR0.54 drugsandalcohol.ie

Unlike compounds with a chiral center at C-6 (e.g., nalbuphine with a 6α-hydroxyl group, or isomorphine with a 6β-hydroxyl group mdpi.com), the 6-keto moiety is planar. This planar configuration imposes a distinct conformational constraint on the C-ring of the morphinan scaffold, which can significantly influence how the molecule interacts with the opioid receptor binding site. The absence of stereoisomers at C-6 for 6-keto compounds means that the specific spatial orientation dictated by the ketone group is fixed, contrasting with the variable orientations possible with chiral hydroxyl groups.

Research on morphinans with 6α and 6β configurations (e.g., in benzofuran (B130515) derivatives) suggests that the stereochemistry at C-6 can impact MOR function, with 6α configurations potentially favoring antagonists and 6β configurations leaning towards agonists, though this is not a universal rule rsc.org. The planar 6-keto group, by fixing the conformation of the C-ring, presents a unique interaction profile that differs from both 6α- and 6β-hydroxyl substituted morphinans, contributing to the distinct pharmacological characteristics observed in 6-keto morphinans.

N-Substituent Effects on 6-Keto Nalbuphine Analogue Pharmacology

The nature of the substituent attached to the nitrogen atom (N-17) of the morphinan skeleton is a critical determinant of a compound's pharmacological activity, influencing its receptor affinity, efficacy, and whether it acts as an agonist, partial agonist, or antagonist.

This compound, like its parent compound nalbuphine, features an N-cyclobutylmethyl group ontosight.aiwikipedia.org. This N-substituent is particularly important in the context of kappa-opioid receptor (KOR) activity. Studies have shown that N-cyclobutylmethyl (N-CBM) and N-cyclopropylmethyl (N-CPM) substitutions are generally more favorable for interaction with the KOR than linear N-alkyl groups, leading to increased KOR affinity, selectivity, and agonist potency and efficacy nih.govpainphysicianjournal.compharmacytimes.com.

For example, in diphenethylamine (B1265890) series, N-CBM and N-CPM substitutions notably increase KOR affinity and selectivity nih.govpharmacytimes.com. While nalbuphine itself is a KOR high-efficacy partial agonist wikipedia.org, the presence of the cyclobutylmethyl group in this compound is expected to maintain or modulate this KOR interaction profile. In contrast, N-phenethyl derivatives of 6-keto morphinans like oxymorphone have been shown to be potent MOR agonists, indicating that different N-substituents can drive distinct receptor selectivity and efficacy profiles plos.org.

A well-established principle in opioid SAR is the correlation between the N-substituent and the compound's agonist/antagonist properties.

N-methyl (e.g., in oxymorphone) typically confers agonist activity drugbank.comfrontiersin.org.

N-allyl (e.g., in naloxone) generally leads to antagonist or mixed agonist/antagonist properties, often with higher affinity for MOR drugbank.comfrontiersin.org.

N-cyclopropylmethyl (e.g., in naltrexone) also results in potent antagonist activity, particularly at the MOR pharmacytimes.comdrugbank.comfrontiersin.org.

N-cyclobutylmethyl (e.g., in nalbuphine and this compound) is characteristic of mixed agonist/antagonist opioids, typically displaying agonist activity at KOR and antagonist or partial agonist activity at MOR wikipedia.orgpharmacytimes.com.

This pattern holds true for 6-keto morphinans. The cyclobutylmethyl group on this compound positions it within the mixed agonist/antagonist category, suggesting a pharmacological profile that includes KOR agonism and MOR antagonism/partial agonism, similar to its parent compound nalbuphine ontosight.ai.

Table 2: N-Substituent Influence on Opioid Activity Profile

N-SubstituentExample CompoundTypical Activity Profile
MethylOxymorphoneMOR agonist drugbank.com
AllylNaloxone (B1662785)MOR antagonist, some KOR/DOR antagonism drugbank.com
CyclopropylmethylNaltrexoneMOR antagonist, some KOR/DOR antagonism pharmacytimes.comdrugbank.com
CyclobutylmethylNalbuphineKOR agonist, MOR partial agonist/antagonist wikipedia.orgpharmacytimes.com

Significance of C-14 Substitutions in 6-Keto Morphinan SAR

The 14-hydroxyl group in morphinans, including 6-keto derivatives, has been shown to influence the morphine-like pharmacological profile drugbank.com. For 6-keto morphinans, modifications at C-14 can lead to compounds with altered receptor selectivity and potency. For instance, the introduction of a 14-methoxy substituent in 6-cyanomorphinans has been observed to increase in vitro MOR binding affinity and enhance antinociceptive potency nih.gov. Similarly, the 6-keto, 14-substituted compound 14-O-phenylpropyloxymorphone (POMO) demonstrated very high affinity at MOR, DOR, and KOR, with increased potency compared to oxymorphone and morphine, highlighting the importance of the 14-position for broad opioid receptor interaction.

Advanced Analytical Methodologies for 6 Keto Nalbuphine Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for separating 6-Keto Nalbuphine (B1235481) from complex matrices and quantifying its presence in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the identification of 6-Keto Nalbuphine in biological matrices, such as urine samples from drug abusers oup.comnih.gov. In such applications, this compound, along with its parent compound nalbuphine and metabolite nornalbuphine, can be identified oup.comnih.gov.

A key aspect of GC-MS analysis for 6-keto-opioids, including this compound, is the need for derivatization to enhance volatility and thermal stability, which are critical for efficient gas chromatographic separation and reliable mass spectrometric detection oup.comresearchgate.net. Underivatized 6-keto-opioids can undergo thermal decomposition in the GC injector, leading to high coefficients of variation in quantitative analyses oup.com. To address this, sequential derivatization steps are often employed. For instance, the ketone group can be converted to a methoxime, and available hydroxyl groups can be converted to propionic esters nih.gov. Trimethylsilyl (B98337) (TMS) derivatization, using reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), trimethylsilylimidazole (TSIM), and trimethylchlorosilane (TMCS), has been specifically applied for the GC analysis and GC-MS identification of this compound in urine samples oup.comnih.gov.

GC-MS, particularly when employing full scan electron impact ionization, allows for the confirmation of various opioids and their metabolites, providing both qualitative identification and quantitative data nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely applied technique in pharmacotoxicological research due to its high sensitivity, selectivity, and versatility across a broad range of biological molecules nih.govnih.gov. While specific detailed research findings on LC-MS/MS applications solely for this compound were not extensively detailed in the provided snippets, the technique is broadly recognized for the analysis of opioids and their metabolites, including nalbuphine and related compounds like naloxone (B1662785) and naltrexone (B1662487) nih.govlongdom.orgupf.edu.

LC-MS/MS offers advantages over GC-MS, particularly for less volatile or thermally labile compounds, as it typically requires less extensive sample preparation and can be applied to a wider range of biological molecules nih.gov. The use of tandem mass spectrometry (MS/MS) provides superior specificity and sensitivity, allowing for the accurate quantification of analytes even in complex biological matrices nih.gov. This makes LC-MS/MS an invaluable tool for both qualitative and quantitative determination of this compound in research, especially for metabolite identification studies where high-resolution mass spectrometry (HRMS) is often coupled with LC for comprehensive profiling diva-portal.org.

Spectroscopic Approaches for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and confirmation of organic compounds, including complex morphinan (B1239233) derivatives like this compound ontosight.ai. NMR is essential for confirming the structure and purity of synthesized compounds ontosight.ai. For morphinan-related compounds, both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, along with two-dimensional NMR techniques, are routinely used to assign specific atoms within the molecular structure and determine their connectivity and stereochemistry acs.orgnih.gov. For example, in studies involving the synthesis of morphinan derivatives, ¹H NMR spectra are typically recorded using internal standards like tetramethylsilane (B1202638) (TMS) in deuterated solvents (e.g., CDCl₃) to provide detailed information on proton environments and coupling patterns acs.org. The stereochemistry at specific carbon positions, such as C6, can be assigned based on characteristic ¹H-NMR spectroscopic data nih.gov.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the accurate mass of this compound, which is essential for confirming its elemental composition and distinguishing it from compounds with similar nominal masses uni.lu. HRMS provides highly precise mass-to-charge (m/z) values for molecular ions and their fragments, enabling unambiguous identification. For this compound, predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺, [M+Na]⁺) are available, which further aid in identification and structural characterization by providing information about the compound's gas-phase conformation uni.lu.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) coupled with HRMS (LC-HRMS/MS), yields characteristic fragment ions that provide insights into the compound's structural subunits and connectivity diva-portal.org. This detailed fragmentation pattern serves as a unique fingerprint for structural confirmation and is particularly valuable in metabolite identification studies where subtle structural changes need to be precisely characterized diva-portal.org.

Advanced Sample Preparation and Derivatization Techniques in Research Settings

Effective sample preparation is paramount for achieving accurate and reliable analytical results for this compound in research. The choice of technique often depends on the sample matrix and the analytical method to be employed.

For GC-MS analysis, solid-phase extraction (SPE) is a common technique used to extract this compound and its metabolites from biological fluids like urine oup.comnih.gov. SPE offers advantages in terms of cleanliness and concentration of analytes. Following extraction, derivatization is frequently required for GC-MS. As mentioned, trimethylsilyl derivatization (using MSTFA, TSIM, and TMCS) has been specifically applied for this compound oup.comnih.gov. For other 6-keto-opioids, sequential derivatization with methoxyamine (to form oximes from ketone groups) followed by propionic anhydride (B1165640) (to esterify hydroxyl groups) has been employed to improve chromatographic behavior and quantitative accuracy oup.comnih.gov.

For LC-MS/MS applications, sample preparation can often be simpler due to the technique's inherent sensitivity and selectivity. Methods such as "dilute and shoot" or protein precipitation are commonly used for the analysis of various drugs and their metabolites in plasma and urine, minimizing sample manipulation while still achieving robust results nih.govupf.edu. These less laborious techniques are particularly beneficial for high-throughput research settings.

Compound Names and PubChem CIDs

Computational Chemistry and Molecular Modeling in 6 Keto Nalbuphine Research

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing a detailed view of ligand-receptor interactions. For 6-keto morphinans, these studies primarily focus on their engagement with opioid receptors, including the μ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). annualreviews.org

Molecular docking studies have been extensively employed to predict the binding modes and conformational preferences of 6-keto morphinans within the binding pockets of opioid receptors. Research on N-methylmorphinan-6-ones and their 6-desoxo counterparts (where the 6-keto group is replaced by a methylene (B1212753) group) has revealed significant differences in their interactions with the MOR. For example, the absence of the 6-carbonyl function in certain 6-desoxo derivatives has been shown to alleviate steric clashes with specific receptor residues, such as Val300 in the MOR, which can lead to enhanced binding affinities. acs.org

Beyond predicting binding poses, molecular docking, often combined with experimental binding data, allows for the analysis of energetic contributions of specific functional groups to ligand binding and selectivity. The presence or modification of the 6-keto group significantly influences these energetic contributions. While the 6-keto group is vital for certain interactions, studies have also indicated that it is not an absolute requirement for high MOR affinity in N-methylmorphinans that exhibit agonist activity. Other functionalities at the C-6 position, such as cyano or amino acid groups, can also result in high affinity to the MOR. acs.orgacs.org

Furthermore, the 6-keto group's influence on receptor selectivity has been investigated. For instance, the deletion of the 6-keto function in a 14-benzyloxy substituted morphinan (B1239233) analogue (compound 3, a nonselective compound) resulted in a significant increase in its selectivity for the MOR over DOR and KOR, converting it into a MOR-selective compound (compound 3a). This analogue displayed approximately 9-fold higher MOR/DOR selectivity and 6-fold higher MOR/KOR selectivity ratios compared to its 6-keto precursor. acs.org

The following table summarizes representative binding affinity data for selected 6-keto morphinans and their analogues, illustrating the impact of structural modifications at the C-6 position on opioid receptor binding.

Table 1: Representative Opioid Receptor Binding Affinities (Kᵢ, nM) for Selected 6-Keto Morphinans and Analogues

CompoundC-6 FunctionalityMOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)MOR/DOR Selectivity RatioMOR/KOR Selectivity RatioReference
Compound 36-Keto0.200.220.301.11.5 acs.org
Compound 3a6-Desoxo0.0220.200.289.112.7 acs.org
Compound 16-Keto0.210.170.160.810.76 acs.org
Compound 1a6-Desoxo0.200.500.172.50.85 acs.org

Note: Data are illustrative and derived from specific studies on N-methylmorphinan-6-ones and their 6-desoxo counterparts. Exact compound structures would be required for full context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Keto Morphinans

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activities. For 6-keto morphinans, QSAR models are invaluable for predicting pharmacological properties and guiding the design of new compounds.

QSAR modeling for 6-keto morphinans aims to develop predictive models for their receptor affinity and functional potency. These models identify key structural descriptors that correlate with the observed biological activity, allowing for the in silico screening and optimization of new chemical entities. Studies involving 14-oxygenated N-methylmorphinans, including those with a 6-keto group or its replacement by a 6-cyano substituent, have utilized QSAR principles to understand their impact on opioid receptor binding and antinociceptive potency. acs.orgresearchgate.net

For instance, research has shown that while a 6-cyano group can lead to compounds with high affinity for the μ-opioid receptor and decreased interaction with δ and κ receptors, making them μ-selective, these 6-cyanomorphinans were often found to be more active or equipotent to their 6-keto analogues in vivo. acs.org This indicates that the nature of the substituent at position 6 is a critical parameter in QSAR models for predicting both affinity and functional potency. QSAR explorations, often complemented by molecular docking studies, provide a comprehensive understanding of the structural features that govern ligand-receptor interactions and the resulting pharmacological effects. acs.org

Conformational Analysis and Dynamic Simulations of 6-Keto Nalbuphine (B1235481) Analogues

Conformational analysis and dynamic simulations are advanced computational techniques used to explore the three-dimensional shapes and time-dependent behaviors of molecules, respectively. These methods are crucial for understanding the flexibility of ligands and their interactions with dynamic receptor environments.

For 6-keto nalbuphine analogues and other morphinans, conformational analysis helps in identifying the most stable and biologically relevant conformations that can interact with opioid receptors. Computational predictions of conformational preferences are integral to structure-based drug design. For example, studies on N-substituted oxymorphone derivatives (which possess a 6-keto group) have utilized quantum chemical calculations to identify specific conformational features of the N-substituents that contribute to their observed pharmacological properties, such as agonism or antagonism. researchgate.net

Emerging Research Directions and Future Perspectives for 6 Keto Nalbuphine Analogues

Rational Design and Synthesis of Novel 6-Keto Morphinan (B1239233) Derivatives with Tailored Pharmacological Profiles

Rational drug design and synthesis are pivotal in the development of novel 6-keto morphinan derivatives, allowing for the fine-tuning of their pharmacological properties. The 6-keto group serves as a crucial point for chemical modifications, leading to compounds with specific opioid receptor affinities and selectivities. Research efforts have explored various structural alterations to achieve tailored pharmacological profiles.

One significant area of investigation involves the modification or deletion of the 6-keto group. Studies on N-methylmorphinan-6-ones and their 6-desoxo analogues have shown that removing the 6-keto function can influence μ-opioid receptor (MOR) affinity and selectivity acs.orgmdpi.com. For instance, while some 6-desoxo compounds exhibit similar profiles to their 6-keto counterparts, others, such as the 6-desoxo-14-benzyloxy substituted analogue (3a), demonstrate a notable increase in MOR binding and agonist potency acs.org. This particular analogue displayed approximately 9-fold higher MOR/δ-opioid receptor (DOR) and 6-fold higher MOR/κ-opioid receptor (KOR) selectivity ratios compared to its 6-keto analogue (3) acs.org. Conversely, a carbonyl group at position 6 is often considered preferable to a hydroxyl function for improved analgesic properties, augmenting MOP receptor affinity and agonist potency in vitro and in vivo plos.org.

Rational design strategies are increasingly employing structure-based and physicochemical property-driven approaches to identify potent and selective opioid ligands. This includes the design of peripherally selective MOR antagonists, where modifications to the morphinan skeleton aim to maintain essential interactions with key receptor residues while exploring different stereochemistries and linker substitutions nih.gov.

Synthetic methodologies for 6-keto morphinans also continue to advance. For example, Diels-Alder reactions of morphinan-6,8-dienes and their subsequent transformations are utilized to synthesize 6,14-ethenomorphinans, a class of semisynthetic opiate derivatives characterized by an ethylene (B1197577) bridge between positions 6 and 14. These compounds are important opioid receptor ligands, and their synthesis involves complex cycloaddition reactions researchgate.netmdpi.com.

The following table summarizes some observed effects of structural modifications on 6-keto morphinan derivatives:

Structural ModificationImpact on Opioid Receptor ActivityReference
Deletion of 6-keto groupCan maintain or increase MOR affinity; may increase MOR selectivity over DOR/KOR (e.g., for 14-benzyloxy substituted analogue) acs.orgmdpi.com
Introduction of C-14 methoxy (B1213986) groupLeads to compounds with very high opioid agonist potencies akjournals.com
Substitution of 6-keto with glycine/cyanoMinor changes in opioid binding profile acs.org
Presence of 6-carbonyl (vs. 6-hydroxyl)Preferable for improved analgesic properties, augmenting MOP receptor affinity and agonist potency plos.org

Prodrug Development Strategies for Enhanced Biopharmaceutical Properties in Research Models

Prodrug development represents a crucial strategy for overcoming biopharmaceutical limitations of active pharmaceutical ingredients, including 6-keto nalbuphine (B1235481) and its analogues. Prodrugs are inactive derivatives designed to undergo specific chemical or enzymatic transformations in vivo, releasing the active parent drug mdpi.comnih.govmdpi.com. This approach is utilized to enhance various pharmacokinetic and pharmacodynamic properties, such as improving absorption, increasing solubility, extending duration of action, and enabling targeted delivery mdpi.comnih.govrsc.org.

A notable example in the context of nalbuphine is Dinalbuphine sebacate (B1225510) (DNS), also known as nalbuphine sebacate. DNS is a diester of nalbuphine linked by a sebacic acid moiety, functioning as a long-acting prodrug through slow hydrolysis in research models wikipedia.org. This prodrug strategy significantly extends the duration of nalbuphine's action from a few hours to several days, addressing the need for less frequent administration wikipedia.org.

The development of prodrugs for 6-keto morphinans holds promise for improving their therapeutic utility by addressing inherent biopharmaceutical challenges.

Prodrug ExampleParent DrugLinker/ModificationEnhanced Biopharmaceutical PropertyDuration of Action (Research Models)Reference
Dinalbuphine sebacate (DNS)NalbuphineSebacic acid diesterExtended duration of action, sustained releaseUp to 7-10 days (vs. 4-6 hours for nalbuphine) wikipedia.org

Exploration of Allosteric Modulation and Biased Agonism for 6-Keto Opioid Ligands

The exploration of allosteric modulation and biased agonism represents sophisticated pharmacological strategies to develop safer and more effective opioid ligands, including those derived from the 6-keto morphinan scaffold. These concepts move beyond traditional orthosteric agonism, offering new avenues to dissociate desired therapeutic effects from undesirable side effects.

Allosteric Modulation: Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site (where endogenous ligands or classical opioids bind). Their binding can alter the affinity, potency, and/or efficacy of orthosteric ligands nih.govnih.gov. Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or silent (SAMs) nih.gov. PAMs, by enhancing the activity of endogenous opioid peptides or co-administered orthosteric drugs, hold potential for mitigating side effects associated with classical opioids, as they can improve activity while maintaining the natural spatial and temporal distribution of endogenous molecules nih.gov. This approach is gaining significant interest in the context of the ongoing opioid crisis, aiming to guide the development of effective and safe pain management drugs nih.gov.

Biased Agonism (Functional Selectivity): Biased agonism refers to the ability of a ligand to preferentially activate certain intracellular signaling pathways over others, even when binding to the same receptor nih.govacs.org. For opioid receptors, this often involves a preference for G protein-dependent signaling pathways (which mediate analgesia) over β-arrestin-dependent signaling pathways (which are often implicated in adverse effects like respiratory depression, tolerance, and dependence) nih.govacs.orgresearchgate.net. Developing biased μ-opioid receptor (μOR) agonists is a key approach to reduce the adverse reactions typically associated with μOR activation researchgate.net. While specific data on biased agonism for 6-keto nalbuphine analogues are still emerging, research on other morphinan compounds has shown that some exhibit robust G-protein bias rockefeller.edu. The concept of biased agonism is central to the search for opioid receptor ligands that can elicit therapeutic effects with a reduced risk of toxicity and dependence mdpi.com.

The pursuit of allosteric modulators and biased agonists for 6-keto opioid ligands aims to unlock novel therapeutic profiles that offer potent analgesia with a more favorable side effect profile, moving towards safer pain therapeutics nih.govacs.org.

Advances in Green Chemistry Approaches for 6-Keto Morphinan Synthesis

Advances in green chemistry approaches for the synthesis of 6-keto morphinans and related opioid derivatives are becoming increasingly important, driven by the need for more sustainable and environmentally friendly manufacturing processes. While specific details on "green chemistry" for this compound synthesis in the provided information are limited, the broader context of morphinan synthesis indicates a trend towards improved efficiency and reduced environmental impact.

Process development for the synthesis of various morphinans, including nalbuphine, from naturally occurring opiates like thebaine and oripavine, has seen significant improvements in manufacturing efficiency cdnsciencepub.com. These advancements often involve the development of new methods for key transformations, such as N-demethylation of morphinans cdnsciencepub.com. Comparisons between different catalytic approaches, such as transition-metal versus enzymatic catalysis, are being conducted to determine the most efficient routes for large-scale production cdnsciencepub.com.

Future endeavors in the synthesis of 6-keto morphinans are expected to increasingly integrate explicit green chemistry principles, focusing on sustainable sourcing, atom-efficient reactions, and the development of environmentally benign synthetic routes to ensure the responsible production of these important pharmaceutical agents.

Q & A

Q. How should researchers validate conflicting hypotheses about this compound’s neuroprotective effects in ischemia-reperfusion injury models?

  • Methodological Answer: Replicate studies in multiple ischemia models (e.g., middle cerebral artery occlusion in rodents). Measure biomarkers like glutamate excitotoxicity, ROS levels, and caspase-3 activity. Use multivariate analysis (e.g., PCA) to distinguish direct drug effects from confounding variables .

Ethical and Translational Considerations

Q. What criteria determine the feasibility of translating this compound from animal studies to human trials?

  • Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Ensure dose extrapolation follows allometric scaling or physiologically based PK modeling. Address ethical concerns via Institutional Animal Care and Use Committee (IACUC) and Institutional Review Board (IRB) approvals .

Q. How can researchers balance data transparency and intellectual property (IP) protection when publishing this compound findings?

  • Methodological Answer: Disclose methodology and raw data in supplementary materials while patenting novel compounds or formulations. Use embargo agreements during peer review and collaborate with technology transfer offices to navigate IP regulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.